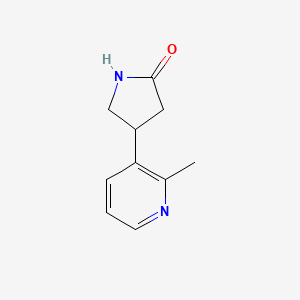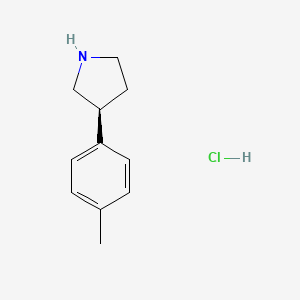
(S)-3-(p-Tolyl)pyrrolidine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-3-(p-Tolyl)pyrrolidine hydrochloride is a chiral compound that features a pyrrolidine ring substituted with a p-tolyl group at the 3-position. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(p-Tolyl)pyrrolidine hydrochloride typically involves the reaction of (S)-3-(p-Tolyl)pyrrolidine with hydrochloric acid. The starting material, (S)-3-(p-Tolyl)pyrrolidine, can be synthesized through various methods, including:
Asymmetric Synthesis: Utilizing chiral catalysts or chiral auxiliaries to induce the desired stereochemistry.
Reductive Amination: Reacting p-tolualdehyde with a suitable amine followed by reduction.
Cyclization Reactions: Forming the pyrrolidine ring through intramolecular cyclization of appropriate precursors.
Industrial Production Methods
Industrial production of this compound often involves large-scale asymmetric synthesis using chiral catalysts to ensure high enantiomeric purity. The reaction conditions are optimized for yield and purity, with careful control of temperature, pH, and reaction time.
化学反应分析
Types of Reactions
(S)-3-(p-Tolyl)pyrrolidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, such as amines.
Substitution: The p-tolyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce different functional groups onto the p-tolyl ring.
科学研究应用
(S)-3-(p-Tolyl)pyrrolidine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes.
作用机制
The mechanism of action of (S)-3-(p-Tolyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into binding sites with high specificity, influencing biochemical pathways and exerting its effects. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
(S)-2-(p-Tolyl)pyrrolidine: Another chiral pyrrolidine derivative with a similar structure but different substitution pattern.
p-Tolylhydrazine hydrochloride: A compound with a p-tolyl group and hydrazine moiety, used in different chemical reactions.
Uniqueness
(S)-3-(p-Tolyl)pyrrolidine hydrochloride is unique due to its specific substitution pattern and chiral nature, which confer distinct reactivity and selectivity in chemical reactions. Its applications in asymmetric synthesis and potential biological activity further distinguish it from similar compounds.
属性
分子式 |
C11H16ClN |
|---|---|
分子量 |
197.70 g/mol |
IUPAC 名称 |
(3S)-3-(4-methylphenyl)pyrrolidine;hydrochloride |
InChI |
InChI=1S/C11H15N.ClH/c1-9-2-4-10(5-3-9)11-6-7-12-8-11;/h2-5,11-12H,6-8H2,1H3;1H/t11-;/m1./s1 |
InChI 键 |
JWMNEXWVYXSNHE-RFVHGSKJSA-N |
手性 SMILES |
CC1=CC=C(C=C1)[C@@H]2CCNC2.Cl |
规范 SMILES |
CC1=CC=C(C=C1)C2CCNC2.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2,6-Dichloro-4-(6-chlorooxazolo[5,4-b]pyridin-2-yl)aniline](/img/structure/B11794574.png)
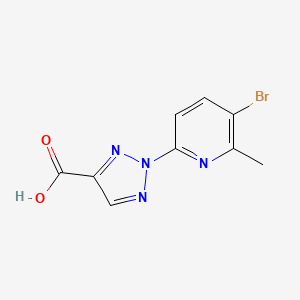
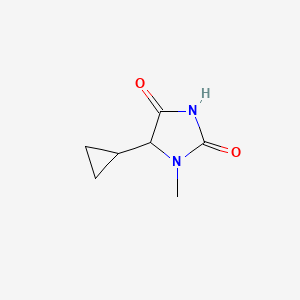
![2-amino-N-ethyl-N-[(3S)-1-methylpyrrolidin-3-yl]propanamide](/img/structure/B11794595.png)
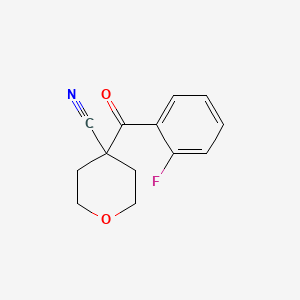

![2-((8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)oxy)pyridin-3-amine](/img/structure/B11794605.png)


